2,3,4,5-Tetrahydro-benzo[c]azepin-1-one
Vue d'ensemble
Description
2,3,4,5-Tetrahydro-benzo[c]azepin-1-one is a compound with the molecular formula C10H11NO . It is a white to beige crystalline powder . It is similar to other compounds such as 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one and 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one, which have been used in the synthesis of various drugs .
Synthesis Analysis
The synthesis of 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one involves several steps. One method involves the addition of sodium azide to a solution of 3, 4-dihydronaphthalen-1 (2H)-one in concentrated hydrochloric acid . Another method involves an acylation reaction between 4-chloroaniline and succinic anhydride, followed by an intramolecular Friedel-Craft reaction .Molecular Structure Analysis
The molecular structure of 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one is characterized by a benzazepinone ring system. The exact mass of the compound is 161.084061 .Chemical Reactions Analysis
The chemical reactions involving 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one are complex and involve several steps. For instance, the reaction with sodium azide leads to the formation of a new compound . Other reactions include the intramolecular Friedel-Craft reaction .Physical And Chemical Properties Analysis
2,3,4,5-Tetrahydro-benzo[c]azepin-1-one has a molecular weight of 161.2 and an exact mass of 161.084061 . It has a density of 1.1±0.1 g/cm3, a melting point of 99-100 °C, a boiling point of 392.5ºC at 760 mmHg, and a flash point of 230.8±4.5 °C . Its refractive index is 1.548 .Applications De Recherche Scientifique
Opioid Receptor Antagonists
This compound is used in the preparation of constrained amino acids which are crucial in designing potent opioid receptor antagonists. These are significant in pain treatment and opioid peptidomimetics derived from this heterocycle are utilized for this purpose .
Integrin Antagonists
Benzazepinone-based integrin antagonists have shown potential as medicines for treating osteoporosis in humans .
Vitronectin Receptor Antagonists
The benzazepinone system is also employed in the preparation of vitronectin receptor antagonists .
Tyrosine Kinase Inhibitors
It serves as a structural element for peptide-based tyrosine kinase inhibitors, which are important in cancer therapy .
Poly-cyclic Alkaloids
The compound is a structural component of poly-cyclic alkaloids from the galanthamine family, exhibiting various types of biological activity .
Anticonvulsant Properties
There is research indicating that derivatives of this compound have anticonvulsant properties, which could be beneficial in treating seizures .
Anti-Cancer Agents
Small molecule inhibitors prepared from this compound have been reported to inhibit the proliferation of various tumor cell lines effectively .
Safety and Hazards
The compound is classified as Aquatic Chronic 2 according to GHS classification . It has a hazard statement H411, indicating that it is toxic to aquatic life with long-lasting effects . Precautionary statements include P273, P391, and P501, advising to avoid release to the environment, collect spillage, and dispose of contents/container in accordance with local regulations .
Propriétés
IUPAC Name |
2,3,4,5-tetrahydro-2-benzazepin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-10-9-6-2-1-4-8(9)5-3-7-11-10/h1-2,4,6H,3,5,7H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQPGNZHJFFKRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40459730 | |
Record name | 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40459730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-Tetrahydro-benzo[c]azepin-1-one | |
CAS RN |
6729-50-6 | |
Record name | 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40459730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,5-tetrahydro-1H-2-benzazepin-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the dual PARP inhibition exhibited by latonduine A and how does this relate to 2,3,4,5-Tetrahydro-1H-benzo[c]azepin-1-one?
A1: Latonduine A, a marine natural product, has shown promising activity in correcting the trafficking defect of the F508del-cystic fibrosis transmembrane regulator (CFTR), a mutation commonly found in cystic fibrosis patients. Research suggests that this corrective activity stems from latonduine A's ability to simultaneously inhibit two enzymes: PARP3 and PARP16 [].
Q2: What is the structure-activity relationship (SAR) observed for 2,3,4,5-Tetrahydro-1H-benzo[c]azepin-1-one analogs in relation to their PARP inhibitory activity?
A2: The development of synthetic latonduine A analogs, particularly those based on the 2,3,4,5-Tetrahydro-1H-benzo[c]azepin-1-one core, has been crucial in dissecting the SAR for PARP inhibition. For instance, the introduction of a phenyl group at the 4-position and a hydroxyl group at the 5-position yielded a compound with modest but selective inhibition of PARP3. Conversely, incorporating a pyridin-2-yl group at the 4-position and both dichloro and hydroxyl groups at the 7,8 and 5-positions respectively resulted in a potent and selective inhibitor of PARP16 []. These findings demonstrate that subtle modifications to the 2,3,4,5-Tetrahydro-1H-benzo[c]azepin-1-one scaffold can significantly influence the potency and selectivity towards specific PARP enzymes, paving the way for the development of tailored therapeutics.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.